3-Chloroisothiazole 3-Chloroisothiazole
Brand Name: Vulcanchem
CAS No.: 14217-66-4
VCID: VC21265944
InChI: InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H
SMILES: C1=CSN=C1Cl
Molecular Formula: C3H2ClNS
Molecular Weight: 119.57 g/mol

3-Chloroisothiazole

CAS No.: 14217-66-4

Cat. No.: VC21265944

Molecular Formula: C3H2ClNS

Molecular Weight: 119.57 g/mol

* For research use only. Not for human or veterinary use.

3-Chloroisothiazole - 14217-66-4

Specification

CAS No. 14217-66-4
Molecular Formula C3H2ClNS
Molecular Weight 119.57 g/mol
IUPAC Name 3-chloro-1,2-thiazole
Standard InChI InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H
Standard InChI Key NDSJUDPCTYRQFX-UHFFFAOYSA-N
SMILES C1=CSN=C1Cl
Canonical SMILES C1=CSN=C1Cl

Introduction

Physical and Chemical Properties

3-Chloroisothiazole, also referred to as 3-Chloro-1,2-thiazole, has the molecular formula C3H2ClNS and a CAS number of 14217-66-4. The compound features a heterocyclic structure with adjacent sulfur and nitrogen atoms in the five-membered ring, with the chlorine atom attached at the 3-position.

Table 1: Basic Properties of 3-Chloroisothiazole

PropertyValue
CAS Number14217-66-4
Molecular FormulaC3H2ClNS
Molecular Weight119.57 g/mol
European Community Number826-098-2
IUPAC Name3-chloro-1,2-thiazole
StructureFive-membered heterocyclic ring with S and N atoms

While specific physical property data for 3-Chloroisothiazole itself is limited in the literature, we can infer some properties based on structurally similar compounds. The presence of the electronegative chlorine atom and the heterocyclic ring structure contribute to its chemical reactivity, particularly in nucleophilic substitution reactions where the chlorine can be displaced by various nucleophiles .

Synthesis Methods

Cyclization of Diamide Precursors

One notable method for synthesizing 3-Chloroisothiazole involves the cyclization of 3,3′-disulfanyldipropanoic acid diamide using phosphorus oxychloride in toluene. As described in the literature, this reaction can be conducted by treating the diamide with phosphorus oxychloride in toluene at 10°C for 12 hours, followed by heating at 100°C for 4 hours, resulting in a yield of approximately 83% .

The reaction can be represented as:

Table 2: Key Synthesis Method for 3-Chloroisothiazole

MethodReagentsConditionsYield
Cyclization of diamide3,3′-disulfanyldipropanoic acid diamide, POCl310°C for 12h, then 100°C for 4h in toluene83%

This synthetic route represents an important approach to forming the isothiazole nucleus through the closure of a five-membered fragment. The methodology demonstrates the feasibility of creating the isothiazole ring system with a chlorine substituent at the 3-position through carefully controlled reaction conditions .

Derivatives and Related Compounds

Carboxylic Acid Derivatives

3-Chloroisothiazole serves as a versatile scaffold for creating various functionalized derivatives. Several important derivatives have been reported in the literature, including carboxylic acid derivatives that offer additional functionality for further transformations.

Alkyl-Substituted Derivatives

Modifications to the isothiazole ring with alkyl groups can alter the electronic properties and reactivity of the compound, leading to derivatives with specialized characteristics. For example, 3-Chloro-4-methyl-1,2-thiazole incorporates a methyl group that modifies the electronic distribution within the heterocyclic ring .

Biologically Active Derivatives

Some derivatives of 3-Chloroisothiazole have significant biological activity, particularly in antimicrobial applications. The most notable example is methylchloroisothiazolinone, which is widely used as a preservative and biocide in various products .

Table 3: Key Derivatives of 3-Chloroisothiazole

DerivativeMolecular FormulaKey FeaturesApplications
3-Chloro-1,2-thiazole-4-carboxylic acidC4H2ClNO2SCarboxylic acid at 4-positionSynthetic intermediate
Methyl 3-chloro-1,2-thiazole-4-carboxylateC5H4ClNO2SMethyl ester at 4-positionBuilding block for heterocycles
3-Chloro-4-methyl-1,2-thiazoleC4H4ClNSMethyl group at 4-positionSynthetic intermediate
MethylchloroisothiazolinoneC4H4ClNOSContains isothiazolinone structureBiocide, preservative

These derivatives demonstrate the versatility of the 3-Chloroisothiazole scaffold in generating compounds with diverse properties and applications. The ability to functionalize different positions of the isothiazole ring allows for the creation of a wide range of compounds with tailored properties for specific applications .

Applications and Uses

Pharmaceutical Applications

The compound serves as a key building block in the synthesis of pharmaceutical agents. The reactive chlorine substituent allows for functionalization through various coupling reactions to create more complex structures. Derivatives of isothiazoles have been investigated for potential therapeutic applications across various disease areas. Some isothiazole-containing compounds have shown promise as enzyme inhibitors, anti-inflammatory agents, and antimicrobials .

Agrochemical Applications

3-Chloroisothiazole derivatives have been explored in the development of agrochemicals, including potential fungicides and pesticides. The heterocyclic structure can provide specific interactions with biological targets relevant to crop protection. The ability to modify the isothiazole ring with various substituents allows for the development of compounds with targeted activity against plant pathogens while minimizing impact on beneficial organisms .

Industrial Applications

Derivatives like methylchloroisothiazolinone are used as preservatives in cosmetics, personal care products, and industrial formulations due to their antimicrobial properties. These applications leverage the broad-spectrum antimicrobial activity of certain isothiazole derivatives .

Table 4: Industrial Applications of Isothiazole Derivatives

ApplicationDerivative UsedFunctionIndustry
PreservativeMethylchloroisothiazolinoneAntimicrobialCosmetics, personal care
BiocideIsothiazole derivativesPrevent microbial growthVarious industrial processes
Water treatmentIsothiazole compoundsControl bacterial growthIndustrial water systems

Research Applications

The compound serves as a valuable tool in organic synthesis research, particularly in studying heterocyclic chemistry and developing new synthetic methodologies. Its reactive nature makes it useful for exploring structure-activity relationships and creating chemical libraries for screening biological activities .

Biological Activity and Toxicology

Antimicrobial Properties

While specific biological activity data for 3-Chloroisothiazole itself is limited, its derivatives demonstrate significant biological effects, particularly antimicrobial activity. Methylchloroisothiazolinone, for example, is effective against gram-positive and gram-negative bacteria, yeast, and fungi .

Table 5: Biological Activities of Isothiazole Derivatives

CompoundBiological ActivityTarget Organisms
MethylchloroisothiazolinoneAntimicrobialGram-positive bacteria, Gram-negative bacteria, yeast, fungi
Isothiazole derivativesBiocidal activityVarious microorganisms

The biological activity of isothiazole compounds is often attributed to their ability to interact with biological targets through the active sulfur moiety, which can oxidize thiol-containing residues in proteins and enzymes. This mechanism explains their effectiveness as antimicrobial agents .

CompoundHazardRegulatory Status
MethylchloroisothiazolinoneSkin sensitizer, potential allergenRestricted use in cosmetics

The first publication of methylchloroisothiazolinone as a contact allergen was in 1988. Cases of photoaggravated allergic contact dermatitis, i.e., worsening of skin lesions after sun exposure, have also been reported for certain isothiazole derivatives .

Research Findings and Recent Developments

Synthetic Methodology Advancements

Recent research has focused on exploring new synthetic routes to 3-Chloroisothiazole and its derivatives, seeking more efficient methods with higher yields and milder conditions. Innovations in heterocyclic chemistry have provided new approaches to constructing the isothiazole ring system, potentially offering more sustainable and economical synthesis methods .

Structure-Activity Relationship Studies

Investigations into structure-activity relationships of isothiazole-containing compounds continue to shed light on how structural modifications affect their biological properties, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles. These studies aim to identify the key structural features responsible for specific activities, allowing for the rational design of optimized compounds .

Novel Applications

The reactive nature of the chlorine substituent makes 3-Chloroisothiazole an attractive starting point for diversity-oriented synthesis, allowing researchers to create libraries of compounds for screening biological activities and exploring new applications. Recent developments in coupling chemistry have expanded the potential for derivatizing 3-Chloroisothiazole, opening up new possibilities for its use in medicinal chemistry and materials science .

Table 7: Research Directions for 3-Chloroisothiazole and Derivatives

Research AreaFocusPotential Outcomes
Synthetic methodologyNew routes to isothiazolesMore efficient synthesis, access to novel derivatives
Medicinal chemistryStructure-activity relationshipsNew therapeutic agents
Material scienceFunctional materialsSpecialized coatings, sensors
Green chemistrySustainable synthesisEnvironmentally friendly production methods

Comparative Analysis with Related Heterocycles

3-Chloroisothiazole belongs to a family of five-membered heterocycles containing both sulfur and nitrogen. Comparing its properties and reactivity with related heterocycles such as thiazoles, oxazoles, and pyrazoles provides valuable insights into the unique characteristics of the isothiazole ring system.

Table 8: Comparison of 3-Chloroisothiazole with Related Heterocycles

HeterocycleRing StructureKey DifferencesRelative Reactivity
3-Chloroisothiazole5-membered, S-N adjacentS-N bondHigh at 3-position (Cl substituent)
Thiazole5-membered, S-N separatedS and N positionsLower electrophilicity at 2-position
Oxazole5-membered, O-N adjacentO instead of SDifferent electronic properties
Pyrazole5-membered, N-N adjacentTwo adjacent N atomsDifferent basicity and nucleophilicity

The presence of adjacent sulfur and nitrogen atoms in the isothiazole ring creates unique electronic properties that distinguish it from other heterocycles. These electronic properties influence the reactivity patterns and potential applications of 3-Chloroisothiazole and its derivatives.

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